2-Pyrrolidinone, hydrazone
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-7-4-2-1-3-6-4/h1-3,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJIWGMIUQPPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512074 | |
| Record name | 5-Hydrazinyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93755-84-1 | |
| Record name | 5-Hydrazinyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Pyrrolidinone Hydrazone Derivatives
Direct Condensation Approaches for Hydrazone Formation within Pyrrolidinone Scaffolds
Direct condensation is a fundamental and widely used method for the synthesis of hydrazones. This approach typically involves the reaction of a carbonyl-containing pyrrolidinone with a hydrazine (B178648) derivative, or the reaction of a pyrrolidinone-containing hydrazide with a carbonyl compound.
Reaction of Hydrazides with Carbonyl Compounds
A common and straightforward strategy for synthesizing 2-pyrrolidinone (B116388) hydrazone derivatives involves the condensation of a pyrrolidinone-containing carbohydrazide (B1668358) with various aldehydes and ketones. nih.govlmaleidykla.lt This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or 2-propanol, often with heating to drive the reaction to completion. lmaleidykla.ltmdpi.com The versatility of this method allows for the introduction of a wide range of substituents on the hydrazone moiety by simply varying the aldehyde or ketone reactant.
For instance, 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide has been reacted with a variety of aromatic and heterocyclic aldehydes, as well as acetophenones, to produce a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives. nih.govmdpi.com Similarly, 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carbohydrazide serves as a precursor for the synthesis of hydrazones through condensation with aromatic aldehydes. lmaleidykla.lt The reaction of 2,3-dioxo-5-aryl pyrrolidine (B122466) with various hydrazine salts also yields a set of hydrazone derivatives. nih.govresearchgate.net
The reaction conditions for these condensations are generally mild. For example, the synthesis of some 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives containing a hydrazone moiety was achieved by heating the corresponding hydrazide with aromatic aldehydes in 2-propanol at reflux for 1.5 hours. lmaleidykla.lt In another example, hydrazones were synthesized from a carbohydrazide and corresponding aldehydes or acetophenones in methanol at 60–70 °C. mdpi.com
It has been observed that the condensation of acid hydrazides with aromatic aldehydes can lead to the formation of Z and E isomers due to restricted rotation around the CO-NH bond, with the Z isomer often predominating. lmaleidykla.ltresearchgate.net
Table 1: Examples of Direct Condensation of Pyrrolidinone Hydrazides with Carbonyl Compounds
| Pyrrolidinone Precursor | Carbonyl Compound | Resulting Hydrazone Derivative | Reference |
|---|---|---|---|
| 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Various aldehydes and acetophenones | Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | nih.govmdpi.com |
| 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic aldehydes | 1-(2,6-diethylphenyl)-5-oxopyrrolidine hydrazone derivatives | lmaleidykla.lt |
| 2,3-dioxo-5-aryl pyrrolidine | Various hydrazine salts | 2-oxo-5-aryl-3-hydrazone pyrrolidine derivatives | nih.govresearchgate.net |
| 1-(4-acetylphenyl)-4-carboxy-2-pyrrolidinone | Substituted benzaldehydes | 4-carboxy-1-(4-styrylcarbonylphenyl)-2-pyrrolidinones (chalcones) | semanticscholar.org |
| 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides | Aromatic aldehydes, acetone, acetophenone | [N′-alkyl(hetaryl)idene]-4-(het)aryl-2-oxopyrrolidin-1-ylacetohydrazides | researchgate.net |
Utilization of Hydrazine Salts in Pyrrolidinone Derivatization
The derivatization of pyrrolidinone structures can also be achieved through the use of hydrazine salts. For example, novel 2,3-dioxo-5-(substituted)arylpyrroles have been synthesized, and subsequent reaction of a 2,3-dioxo-5-aryl pyrrolidine intermediate with various hydrazine salts affords a series of hydrazone derivatives. nih.govresearchgate.net The reaction of chalcones derived from 1-(4-acetylphenyl)-4-carboxy-2-pyrrolidinone with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) leads to the formation of pyrazoline and pyrazole (B372694) derivatives, which are structurally related to hydrazones. semanticscholar.org
The choice of solvent and reaction conditions can influence the final product. For instance, the reaction of certain chalcones with hydrazine hydrate in ethanol (B145695) yields 4,5-dihydro-1H-pyrazol-3-yl derivatives, while conducting the reaction in acetic acid results in the formation of 1-acetyl-4,5-dihydro-1H-pyrazol-3-yl compounds. semanticscholar.org
Advanced Asymmetric Synthesis Techniques for Chiral 2-Pyrrolidinone Hydrazone Compounds
The demand for enantiomerically pure compounds in various fields, particularly pharmaceuticals, has driven the development of advanced asymmetric synthesis techniques for chiral 2-pyrrolidinone hydrazone compounds. These methods aim to control the stereochemistry of the final products, leading to the selective formation of one enantiomer over the other.
Chiral Auxiliary-Mediated Alkylation (e.g., Enders SAMP/RAMP Hydrazone Alkylation)
A powerful and widely utilized method for the asymmetric synthesis of α-substituted ketones and aldehydes, which can be applied to pyrrolidinone scaffolds, is the Enders SAMP/RAMP hydrazone alkylation reaction. wikipedia.orgresearchgate.net This method employs the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). wikipedia.org
The process typically involves three steps:
Hydrazone Formation: The ketone or aldehyde is reacted with SAMP or RAMP to form a chiral hydrazone. wikipedia.org
Deprotonation and Alkylation: The hydrazone is deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a resonance-stabilized azaenolate. This nucleophilic azaenolate then reacts with an electrophile, such as an alkyl halide, to create a new chiral center at the α-carbon. wikipedia.orgnih.gov
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated hydrazone, typically by ozonolysis or hydrolysis, to yield the desired α-substituted ketone or aldehyde with high enantiomeric purity. wikipedia.org
The stereoselectivity of the alkylation step is controlled by the chiral pyrrolidine ring of the auxiliary, which effectively blocks one face of the azaenolate, directing the electrophile to attack from the less sterically hindered side. nih.gov The chelation of the lithium cation with the methoxy (B1213986) group of the auxiliary is crucial for achieving high stereoselectivity. wikipedia.org Variants of SAMP and RAMP, such as SADP, SAEP, and SAPP, have been developed to introduce more steric hindrance and further enhance stereoselectivity. wikipedia.org This methodology has been successfully applied to the asymmetric α-alkylation of ketones, providing access to important synthetic intermediates for medicinally relevant natural products. wikipedia.org
Stereoselective Formation of Hydrazone-Containing Pyrrolidinone Rings
The stereoselective formation of the pyrrolidinone ring itself, which already contains a hydrazone moiety or a precursor to it, represents another advanced synthetic strategy. This can be achieved through various catalytic asymmetric reactions.
One notable approach is the aminocatalytic cascade reaction for the synthesis of tetrahydroindolizines, which are structurally related to pyrrolidinones. nih.govacs.org In this method, a pyrrole-derived hydrazone bearing a Michael acceptor moiety reacts with α,β-unsaturated aldehydes in the presence of a chiral aminocatalyst, such as (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether. nih.govacs.org The reaction proceeds through a Friedel–Crafts alkylation followed by a cyclization via a Michael reaction, yielding the target products with excellent diastereo- and enantioselectivities. nih.govacs.org The stereochemical outcome is governed by the steric shielding provided by the bulky substituent on the pyrrolidine ring of the catalyst. nih.govacs.org
Another strategy involves the catalytic asymmetric umpolung reaction of imines with enones. nih.gov While not directly forming a hydrazone, this method provides access to chiral γ-amino ketones, which are versatile precursors for the synthesis of N-heterocycles like pyrrolidines. nih.gov This approach could potentially be adapted to incorporate a hydrazone functionality.
The intramolecular asymmetric aza-Michael reaction of a protected amine with an α,β-unsaturated thioester, catalyzed by a chiral phosphoric acid, has been used to synthesize chiral pyrrolidines. whiterose.ac.uk This method has been successfully applied to the total synthesis of natural products like (R)-bgugaine and (R)-irnidine. whiterose.ac.uk
Sustainable and Green Synthetic Protocols for 2-Pyrrolidinone Hydrazones
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods. These "green" protocols aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
For the synthesis of 2-pyrrolidinone derivatives, catalyst- and solvent-free conditions have been explored. An efficient and green synthesis of novel polysubstituted 2-pyrrolidinones has been described through the reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) via grinding under neat conditions at room temperature. researchgate.net This method offers several advantages, including mild reaction conditions, the absence of a catalyst, short reaction times, high yields, and a simple workup procedure. researchgate.net
Flow chemistry and microreactor technology also offer significant potential for developing greener synthetic processes for hydrazones. beilstein-journals.org These technologies can provide precise control over reaction parameters, enhance safety, and allow for the use of safer solvents. beilstein-journals.org For example, flow systems have been developed for the generation of diazo compounds from hydrazones, which can then be used in subsequent reactions. beilstein-journals.org
Pyrrolidine has been shown to be an efficient organocatalyst for the formation of acylhydrazones from aldehydes in green solvents, with the reaction proceeding via iminium activation. acs.org This method is advantageous due to its experimental simplicity and excellent yields obtained after simple filtration. acs.org
Aqueous Medium Reactions and Catalyst-Free Methods
The use of water as a solvent in organic synthesis is highly desirable due to its environmental benefits, safety, and low cost. In the synthesis of 2-pyrrolidinone hydrazones, aqueous media have been employed, often in conjunction with a catalyst to facilitate the reaction. For instance, a series of N-(4-(4-(arylmethylidene)hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamides were synthesized by reacting 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide with various aromatic aldehydes. This reaction was carried out in a hot aqueous solution containing a catalytic amount of hydrochloric acid, with the aldehyde dissolved in propan-2-ol. mdpi.com The use of water as the primary solvent highlights a move towards greener chemistry in the synthesis of these derivatives.
While fully catalyst-free synthesis of 2-pyrrolidinone hydrazones in a purely aqueous medium is not extensively documented in the reviewed literature, the broader field of hydrazone ligation has seen the development of catalyst-free methods, particularly for bioconjugation at neutral pH. dcu.ie These methods often rely on the inherent reactivity of the hydrazine and carbonyl components, sometimes enhanced by the specific stereoelectronic properties of the substrates. dcu.ie The development of a truly catalyst-free, aqueous-based synthesis for a wide range of 2-pyrrolidinone hydrazone derivatives remains an area of interest for further research. Some catalyst-free approaches for the synthesis of related heterocyclic compounds in water have been reported, suggesting the potential for similar developments with the 2-pyrrolidinone hydrazone scaffold. mdpi.comrsc.org
A study on the synthesis of various hydrazone derivatives, including those with a pyrrolidine-2-one moiety, has demonstrated that the reaction can proceed in water, which can be crucial for producing biologically active compounds. researchgate.net
Other Eco-Friendly Approaches (e.g., Microwave Irradiation, Grinding Techniques)
In addition to aqueous reactions, other green synthetic methodologies have been successfully applied to the synthesis of 2-pyrrolidinone hydrazone derivatives. These methods often lead to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods.
Microwave Irradiation:
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of various heterocyclic compounds, including 2-pyrrolidinone hydrazones. For example, a series of novel pyrrole-based hydrazide-hydrazones were synthesized using microwave heating, which significantly reduced reaction times and increased yields compared to conventional methods. acs.org In a typical procedure, the hydrazide and the corresponding aldehyde are heated under microwave irradiation in a suitable solvent, such as ethanol, for a few minutes to afford the desired hydrazone. dergipark.org.tr This technique has been successfully used to synthesize a new series of flurbiprofen (B1673479) hydrazide-hydrazones, demonstrating its broad applicability. dergipark.org.tr The general procedure involves irradiating a solution of the hydrazide and an appropriate aldehyde in ethanol with microwaves (e.g., at 270 W) for 3-5 minutes. dergipark.org.tr
Grinding Techniques:
Solvent-free synthesis using grinding techniques, also known as mechanochemistry, represents another environmentally benign approach. This method involves the grinding of solid reactants together, sometimes with a catalytic amount of a substance or a liquid additive to facilitate the reaction. While specific examples for the synthesis of 2-pyrrolidinone hydrazones using grinding were not found in the provided search results, this technique has been widely applied for the efficient and high-yielding synthesis of other hydrazone derivatives. researchgate.net The grinding of N-acyl hydrazides with various carbonyl compounds, sometimes with a catalytic amount of acetic acid and a few drops of water, can afford N-acylhydrazones in high yields. researchgate.net Given its success with related structures, the application of grinding techniques to the synthesis of 2-pyrrolidinone hydrazones is a promising avenue for further exploration.
Functionalization and Diversification Strategies for 2-Pyrrolidinone Hydrazone Scaffolds
The chemical diversity of 2-pyrrolidinone hydrazone derivatives is primarily achieved through functionalization of the pyrrolidinone ring and the hydrazone moiety. These modifications are crucial for tuning the physicochemical properties and biological activities of the compounds.
Incorporation of Aromatic and Heterocyclic Substituents
A common strategy for diversifying the 2-pyrrolidinone hydrazone scaffold is the introduction of various aromatic and heterocyclic substituents. This is typically achieved by condensing a 2-pyrrolidinone carbohydrazide with a wide array of aldehydes and ketones.
For example, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized by reacting 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide with different aromatic and heterocyclic aldehydes and acetophenones. mdpi.com The reactions were generally carried out in methanol at elevated temperatures. mdpi.com This approach has been used to incorporate substituents such as benzylidene, 4-bromobenzylidene, 4-chlorobenzylidene, and 5-nitrothiophen-2-ylmethylene onto the hydrazone moiety. mdpi.com
Similarly, other studies have reported the synthesis of 1-aryl-4-arylidenehydrazinecarbonyl-2-pyrrolidinones by reacting 1-aryl-4-hydrazinecarbonyl-2-pyrrolidinones with various aromatic aldehydes in boiling 2-propanol. acs.org This method has been used to introduce a range of substituted phenyl rings at the hydrazone terminus.
The following table provides examples of 2-pyrrolidinone hydrazone derivatives with different aromatic and heterocyclic substituents.
| Starting Pyrrolidinone Hydrazide | Aldehyde/Ketone Reactant | Resulting Substituent on Hydrazone | Reference |
|---|---|---|---|
| 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Benzaldehyde (B42025) | Benzylidene | mdpi.com |
| 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | 4-Bromobenzaldehyde | 4-Bromobenzylidene | mdpi.com |
| 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | mdpi.com |
| 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | 5-Nitrothiophene-2-carbaldehyde | (5-Nitrothiophen-2-yl)methylene | mdpi.com |
| 1-Aryl-4-hydrazinecarbonyl-2-pyrrolidinone | Various aromatic aldehydes | Arylidene | acs.org |
Derivatization of Pyrrolidinone Ring and Hydrazone Moieties
Further diversification of the 2-pyrrolidinone hydrazone scaffold can be achieved by modifying the pyrrolidinone ring itself or the hydrazone linkage.
Derivatization of the Pyrrolidinone Ring:
Direct functionalization of the pyrrolidinone ring in a pre-formed 2-pyrrolidinone hydrazone is less common. The more prevalent strategy involves the synthesis of the target molecule from an already functionalized pyrrolidinone precursor. For example, a variety of substituents on the nitrogen atom of the pyrrolidinone ring (at the N-1 position) are introduced at the beginning of the synthetic sequence. mdpi.comacs.org
However, there are instances of post-synthesis modification. In one study, the acetamide (B32628) group on a 1-(4-acetamidophenyl)-5-oxopyrrolidine derivative was hydrolyzed to a free amino group, which was then further derivatized. mdpi.com This demonstrates that functional groups on the pyrrolidinone ring can be manipulated after the formation of the core hydrazone structure. The hydrogen atom on the nitrogen of the pyrrolidinone ring is known to be active and can undergo substitution reactions. chemicalbook.com This suggests the potential for N-alkylation or N-arylation of the pyrrolidinone ring in 2-pyrrolidinone hydrazone derivatives, although specific examples were not prominent in the searched literature.
Derivatization of the Hydrazone Moiety:
The hydrazone moiety itself offers opportunities for further reactions. The imine-like C=N double bond can potentially undergo reduction to form the corresponding hydrazine derivative. Additionally, the N-H proton of the hydrazone can be a site for substitution reactions. The Enders SAMP/RAMP hydrazone alkylation reaction is a well-established method for the asymmetric α-alkylation of ketones and aldehydes via their chiral hydrazones, indicating that the carbon adjacent to the C=N bond can be functionalized. wikipedia.org While this specific methodology is for introducing chirality via an auxiliary, it highlights the reactivity of the hydrazone unit.
The following table summarizes some of the derivatization strategies for the pyrrolidinone ring and hydrazone moieties.
| Moiety | Derivatization Strategy | Description | Reference |
|---|---|---|---|
| Pyrrolidinone Ring | Use of pre-functionalized precursors | Synthesizing the hydrazone from a pyrrolidinone already containing the desired substituents. | mdpi.comacs.org |
| Pyrrolidinone Ring | Modification of existing substituents | Hydrolysis of an acetamide group to a free amine for further derivatization. | mdpi.com |
| Hydrazone Moiety | Alkylation | Asymmetric α-alkylation of the carbon adjacent to the C=N bond using chiral auxiliaries. | wikipedia.org |
Chemical Reactivity and Mechanistic Investigations of 2 Pyrrolidinone Hydrazone Systems
Fundamental Reaction Mechanisms of Hydrazone Formation and Transformations
Hydrazones are typically formed through the condensation reaction between a carbonyl compound, such as the ketone in 2,3-dioxo-5-aryl pyrrolidine (B122466), and a hydrazine (B178648) derivative. ucl.ac.uksoeagra.com This reaction is reversible and proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the C=N-N linkage and a molecule of water. soeagra.com The resulting hydrazone is a structurally rich molecule with multiple reactive centers. The two nitrogen atoms are nucleophilic, with the terminal amino-type nitrogen being the more reactive. The carbon atom of the C=N bond can exhibit both electrophilic and nucleophilic character, making hydrazones valuable intermediates in a wide range of chemical reactions. soeagra.com
Nucleophilic Addition-Elimination Pathways
The formation of a 2-pyrrolidinone (B116388) hydrazone begins with the nucleophilic attack of the terminal nitrogen atom of a hydrazine molecule on the electrophilic carbonyl carbon of the 2-pyrrolidinone ring. soeagra.comacs.org This initial attack forms a tetrahedral intermediate. soeagra.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the stable hydrazone product. soeagra.com The entire process is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination (dehydration) step. acs.org
The transformation of hydrazones often involves their reaction with strong bases, which deprotonate the N-H bond to form a hydrazone anion. soeagra.com This anion is a key intermediate in reactions like the Wolff-Kishner reduction, where it ultimately leads to the formation of an alkane through the elimination of nitrogen gas. acs.org
Catalytic Effects: Acid, Base, and Organocatalysis in Hydrazone Reactions
The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The reaction is typically catalyzed by weak acids. acs.org Acid catalysis works by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. acs.org However, if the pH is too low, the hydrazine, being basic, will be protonated, losing its nucleophilicity. acs.org
Base catalysis is also significant, particularly in the subsequent reactions of hydrazones. Strong bases are used to generate hydrazone anions, which are potent nucleophiles. soeagra.comrit.edu For instance, in the Wolff-Kishner reduction, a strong base like potassium hydroxide (B78521) is essential for the deprotonation steps that lead to the formation of a carbanion and ultimately the alkane product. acs.org
In recent years, organocatalysis has emerged as a powerful tool in hydrazone chemistry. Nucleophilic catalysts, such as aniline (B41778) and its derivatives, have been shown to accelerate hydrazone formation. mdpi.com These catalysts operate by forming an intermediate imine, which is more reactive towards the hydrazine. Furthermore, aminocatalysts like (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether have been employed in asymmetric cascade reactions of pyrrole-derived hydrazones, enabling highly stereoselective syntheses. acs.org
Carbon-Carbon Bond Forming Reactions Involving Hydrazone Anions
The deprotonation of a hydrazone with a strong base, such as an organolithium reagent or a lithium amide, generates a hydrazone anion, which can be described as an aza-enolate. ucl.ac.ukvanderbilt.edu These anions are powerful nucleophiles and serve as synthetic equivalents of enolates, enabling a variety of carbon-carbon bond-forming reactions. vanderbilt.eduelectronicsandbooks.com The reaction of these aza-enolates with electrophiles like alkyl halides allows for the α-alkylation of the original carbonyl compound from which the hydrazone was derived. rit.eduvanderbilt.edu
The reactivity and regioselectivity of these anions can be influenced by the metal counterion. For example, magnesium aza-enolates have been observed to favor C-acylation over N-acylation due to the more covalent nature of the N-Mg bond, which increases the negative charge density on the α-carbon. ucl.ac.uk
Regioselective Hydroacylation of Olefins
A notable application of hydrazone anions is in the hydroacylation of olefins, a process that forms a new carbon-carbon bond and installs a ketone functionality. A base-promoted, catalyst-free protocol has been developed for the highly regioselective hydroacylation of styrenes using hydrazones derived from aldehydes. chinesechemsoc.org This reaction proceeds under mild conditions and generates linear ketones with high selectivity. chinesechemsoc.org
The key step in the proposed mechanism is the addition of the hydrazone anion to the styrene (B11656) double bond. chinesechemsoc.org Density functional theory (DFT) calculations have indicated that the interaction between the potassium cation of the hydrazone salt and the aromatic ring of the styrene is crucial for facilitating the reaction and controlling the regioselectivity, favoring the formation of the linear product. chinesechemsoc.org The reaction pathway involves the initial generation of the hydrazone salt, which then tautomerizes to a carbanion. This carbanion adds to the styrene in a regioselective manner, followed by protonation and hydrolysis of the resulting hydrazone to yield the final ketone product. chinesechemsoc.org
| Hydrazone Precursor (Aldehyde) | Styrene Derivative | Base | Solvent | Yield of Linear Ketone (%) |
|---|---|---|---|---|
| Benzaldehyde (B42025) | Styrene | KHMDS | THF | 95 |
| 4-Methoxybenzaldehyde | Styrene | KHMDS | THF | 92 |
| 4-Chlorobenzaldehyde | Styrene | KHMDS | THF | 85 |
| 2-Naphthaldehyde | Styrene | KHMDS | THF | 93 |
| Benzaldehyde | 4-Methylstyrene | KHMDS | THF | 91 |
| Benzaldehyde | 4-Methoxystyrene | KHMDS | THF | 88 |
Cycloaddition Reactions with 2-Pyrrolidinone Hydrazones
Hydrazones derived from 2-pyrrolidinone and other cyclic ketones are valuable partners in cycloaddition reactions, providing rapid access to complex polycyclic and heterocyclic scaffolds. They can participate in formal [3+2] cycloadditions, acting as three-atom components. For instance, hydrazones derived from cycloalkenones can undergo enantioselective transannular [3+2] cycloadditions when catalyzed by a chiral Brønsted acid, such as a derivative of BINOL. nih.gov This reaction is highly stereocontrolled and produces intricate tricyclic structures containing α-tertiary amine moieties. nih.gov
Furthermore, photoredox catalysis has enabled the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to synthesize a variety of structurally diverse pyrrolidines. chinesechemsoc.org
Cascade Reactions and Annulation Strategies Mediated by Hydrazones
The reactivity of the hydrazone group can be harnessed to initiate cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to construct complex molecules. These strategies are highly efficient, often leading to the formation of multiple rings in one pot.
A notable example involves the aminocatalytic cascade reaction of a pyrrole-derived hydrazone with α,β-unsaturated aldehydes to synthesize highly functionalized tetrahydroindolizines. acs.org In this process, an aminocatalyst condenses with the aldehyde to form an iminium ion. The hydrazone then participates in a Friedel-Crafts-type reaction with this ion, followed by an intramolecular enamine-mediated Michael addition to complete the annulation of a new six-membered ring. acs.org
Hydrazones have also been utilized in cascade reactions to form pyrazole (B372694) rings. A novel method involves the reaction of hydrazones with 1,2-dichloroethane, promoted by sodium nitrite, which proceeds through a tandem C-C/C-N bond formation, annulation, and aromatization sequence. ucl.ac.uk Another approach is the cascade annulation reaction of chalcone (B49325) epoxides with pyrazolones (which can be derived from hydrazones) to produce pyranopyrazole scaffolds with high diastereoselectivity. vanderbilt.edu These examples underscore the utility of hydrazones as key mediators in the construction of complex heterocyclic architectures.
Radical Reaction Pathways in Hydrazone Chemistry
The chemistry of hydrazones is significantly influenced by their engagement in radical reaction pathways. These pathways are central to their antioxidant properties and their roles in various chemical transformations. The reactivity of the hydrazone moiety (R1R2C=NNR3R4) allows it to act as a scavenger of free radicals, a process that has been the subject of detailed mechanistic investigations. Understanding these radical-mediated routes is crucial for the rational design of novel hydrazone derivatives with specific activities.
The principal mechanisms by which hydrazone compounds scavenge free radicals include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govrsc.orgresearchgate.netresearchgate.net The prevalence of one pathway over another is dictated by factors such as the reaction medium's polarity, the structure of the hydrazone, and the nature of the radical species. nih.govrsc.orgresearchgate.netresearchgate.net
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the thermodynamics and kinetics of these radical scavenging processes. nih.govrsc.orgresearchgate.netresearchgate.net These studies evaluate key parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE) to predict the most favorable reaction pathway. nih.govrsc.org
For instance, in the gas phase, the HAT mechanism is often favored for the reaction of hydrazones with hydroperoxyl (HOO•) and methylperoxyl (CH3OO•) radicals. nih.govrsc.org This involves the direct transfer of a hydrogen atom from the hydrazone to the radical, effectively neutralizing it. The site of hydrogen abstraction is a critical factor, with phenolic O-H groups and the N-H group of the hydrazone moiety being common reactive sites. nih.govrsc.org
In polar solvents like water, the SPLET mechanism tends to be the more dominant pathway. nih.govrsc.orgresearchgate.netresearchgate.net This pathway involves the initial deprotonation of the hydrazone to form an anion, which then transfers an electron to the radical species. The antioxidant activity of some hydrazone derivatives in aqueous media has been shown to be significantly enhanced in their anionic form. nih.govrsc.org
The SETPT mechanism, which begins with the transfer of an electron from the hydrazone to the radical to form a radical cation, is generally considered less favorable for hydrazones compared to HAT and SPLET due to a higher energy barrier. nih.gov
The antioxidant efficacy of 2-pyrrolidinone hydrazone derivatives has been demonstrated in various studies. For example, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have shown notable antioxidant activity, which is attributed to their ability to participate in these radical scavenging pathways. mdpi.com The ferric reducing antioxidant power (FRAP) assay, which is based on a single electron transfer (SET) mechanism, has been used to quantify the antioxidant potential of these compounds. mdpi.com
Furthermore, research into the photoredox catalysis of N-tosylhydrazones has revealed their reactivity towards nucleophilic alkyl radicals. tandfonline.com These reactions involve the addition of the radical to the C=N bond of the hydrazone, leading to the formation of a hydrazinyl radical intermediate. tandfonline.com Such studies also highlight potential side reactions, such as 1,5-hydrogen atom transfer (HAT) within the radical intermediate, which can influence the final product distribution. tandfonline.com
The following tables summarize key thermodynamic and kinetic data from computational studies on the radical scavenging activity of representative hydrazone compounds, which serve as models for understanding the reactivity of 2-pyrrolidinone hydrazone systems.
| Thermodynamic Parameter | Description | Relevance to Radical Reactions |
| Bond Dissociation Enthalpy (BDE) | The enthalpy change associated with the homolytic cleavage of a bond. | A lower BDE for a specific X-H bond indicates a greater propensity for hydrogen atom donation in the HAT mechanism. |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | A lower IP facilitates the initial electron transfer step in the SETPT mechanism. |
| Proton Dissociation Enthalpy (PDE) | The enthalpy change for the deprotonation of a molecule in the gas phase. | A lower PDE indicates a more acidic proton, favoring the initial deprotonation step in the SPLET mechanism. |
| Proton Affinity (PA) | The negative of the enthalpy change for the protonation of a molecule in the gas phase. | A higher PA of the corresponding anion suggests a greater driving force for the proton loss step in the SPLET mechanism. |
| Electron Transfer Enthalpy (ETE) | The enthalpy change associated with the transfer of an electron from a molecule to a radical. | A lower ETE for the deprotonated form of the hydrazone favors the electron transfer step in the SPLET mechanism. |
Table 1: Key Thermodynamic Parameters in Radical Scavenging Mechanisms. nih.govrsc.orgmdpi.com
| Radical Scavenging Mechanism | Solvent Preference | Description of Key Steps |
| Hydrogen Atom Transfer (HAT) | Gas Phase, Non-polar Solvents | Direct transfer of a hydrogen atom from the antioxidant (ArOH) to the radical (R•): ArOH + R• → ArO• + RH. |
| Single Electron Transfer followed by Proton Transfer (SETPT) | Polar Solvents | Step 1: Electron transfer from the antioxidant to the radical: ArOH + R• → ArOH•+ + R-. Step 2: Proton transfer from the radical cation: ArOH•+ → ArO• + H+. |
| Sequential Proton Loss Electron Transfer (SPLET) | Polar Solvents | Step 1: Deprotonation of the antioxidant: ArOH ⇌ ArO- + H+. Step 2: Electron transfer from the anion to the radical: ArO- + R• → ArO• + R-. |
Table 2: Predominant Radical Scavenging Pathways for Hydrazones in Different Environments. nih.govrsc.orgresearchgate.netresearchgate.netmdpi.com
| Compound Class | Radical Species | Observed/Predicted Pathway(s) | Key Findings |
| Substituted Hydrazones | HOO•, CH3OO• | HAT (gas phase), SPLET (water) | The N-H and phenolic O-H groups are key sites for hydrogen donation. The anionic form in water shows significantly higher scavenging activity. nih.govrsc.org |
| Diphenylamine-pyrrolidin-2-one-hydrazones | Fe3+ (in FRAP assay) | Single Electron Transfer (SET) | The reducing power, and thus antioxidant activity, is influenced by the substituents on the benzylidene moiety. mdpi.com |
| 3-Pyrroline-2-ones | HO• | Formal Hydrogen Transfer (FHT), Radical Adduct Formation (RAF) | The C5-H bond was identified as a dominant site for radical scavenging via the FHT pathway. nih.gov |
| N-Tosylhydrazones | Alkyl radicals | Radical Addition, 1,5-HAT | Nucleophilic alkyl radicals add to the C=N bond. Potential for intramolecular HAT side reactions exists. tandfonline.com |
Table 3: Summary of Mechanistic Findings for Radical Reactions of Hydrazone and Related Systems.
Spectroscopic and Structural Elucidation of 2 Pyrrolidinone Hydrazone Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of 2-pyrrolidinone (B116388) hydrazones in solution. arkat-usa.orgnih.govresearchgate.netresearchgate.netresearchgate.netacs.orgresearchgate.netmdpi.com It provides a wealth of information regarding the connectivity of atoms, the electronic environment of nuclei, and the dynamic processes such as isomerism and restricted rotation. arkat-usa.orgresearchgate.net
¹H and ¹³C NMR Spectral Interpretation for Pyrrolidinone Hydrazones
The ¹H and ¹³C NMR spectra of 2-pyrrolidinone hydrazones exhibit characteristic signals that are crucial for their structural confirmation. arkat-usa.orgresearchgate.netresearchgate.netresearchgate.netacs.orgresearchgate.net
In the ¹H NMR spectrum, the proton of the NH group of the hydrazone moiety typically appears as a singlet in a deshielded region of the spectrum. arkat-usa.org The protons of the pyrrolidinone ring give rise to signals in the aliphatic region. Specifically, the methylene (B1212753) protons adjacent to the carbonyl group (C-3) and the nitrogen atom (C-5) show distinct chemical shifts, as does the methine proton at the C-4 position. arkat-usa.org Aromatic protons, if present in the substituents, will resonate in the aromatic region of the spectrum. nih.gov
The ¹³C NMR spectra provide complementary information. The carbonyl carbon of the pyrrolidinone ring (C-2) and the carbon of the azomethine group (C=N) are particularly diagnostic, appearing at low field strengths. arkat-usa.orgnih.gov The carbon atoms of the pyrrolidinone ring (C-3, C-4, and C-5) can also be unambiguously assigned. arkat-usa.org For instance, in a series of 1-aryl-4-hydrazonecarbonyl-2-pyrrolidinones, the C-5' carbon is observed to be deshielded by approximately 2 ppm in certain derivatives, indicating the influence of substituents on the pyrrolidinone ring's electronic environment. arkat-usa.org The presence of various substituents on the hydrazone moiety will introduce additional signals corresponding to their respective carbon atoms. nih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 2-Pyrrolidinone Hydrazone Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| NH (hydrazone) | ~10.2-10.4 arkat-usa.org | - |
| Pyrrolidinone CH₂ (C3) | Variable arkat-usa.org | Variable arkat-usa.org |
| Pyrrolidinone CH (C4) | Variable arkat-usa.org | Variable arkat-usa.org |
| Pyrrolidinone CH₂ (C5) | Variable arkat-usa.org | ~50-55 arkat-usa.org |
| Pyrrolidinone C=O (C2) | - | ~170-175 arkat-usa.org |
| Azomethine C=N | - | ~140-150 arkat-usa.org |
Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the molecule.
Elucidation of E/Z Isomerism and Rotational Barriers
NMR spectroscopy is instrumental in studying the E/Z isomerism around the C=N double bond and the restricted rotation around the N-N and amide C-N bonds in 2-pyrrolidinone hydrazones. arkat-usa.orgnih.gov The presence of both E and Z isomers in solution often leads to the observation of two distinct sets of signals in the NMR spectra, with their intensity ratio reflecting the relative population of each isomer. arkat-usa.org
The assignment of E and Z isomers is often based on the chemical shift of the NH proton, where the NH proton of the Z isomer typically resonates at a lower field compared to the E isomer. researchgate.netresearchgate.net The solvent can significantly influence the E/Z equilibrium. For example, in CDCl₃, some 2-pyrrolidinone hydrazones may show a single broadened singlet, while in d₆-DMSO, two distinct resonances for the CONH group proton can be observed, indicating hindered rotation. arkat-usa.org
Furthermore, computational molecular modeling, in conjunction with NMR data, can be used to estimate the total steric energies of different isomers and help in their structural assignment. arkat-usa.org The rotational barriers around the amide bond can also be investigated using variable temperature NMR studies. nih.gov The energy barrier to rotation around the C=N bond in related hydrazone systems has been calculated to be significant, suggesting that the interconversion between E and Z isomers can be slow on the NMR timescale at room temperature. nih.gov
Vibrational Spectroscopy: Infrared (IR) Analysis of Characteristic Functional Groups
Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in 2-pyrrolidinone hydrazone compounds. arkat-usa.orgresearchgate.netresearchgate.netacs.orgresearchgate.netmdpi.com The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of different bonds.
Key characteristic absorption bands for 2-pyrrolidinone hydrazones include:
N-H stretching: The N-H stretching vibration of the hydrazone moiety typically appears in the region of 3100-3400 cm⁻¹. semanticscholar.orgresearchgate.net The presence of hydrogen bonding can cause this band to broaden and shift to lower frequencies.
C=O stretching: The strong absorption band for the carbonyl group (C=O) of the pyrrolidinone ring is usually observed in the range of 1650-1700 cm⁻¹. arkat-usa.orgresearchgate.net Its exact position can be influenced by the electronic effects of the substituents and hydrogen bonding.
C=N stretching: The stretching vibration of the azomethine group (C=N) of the hydrazone is typically found in the region of 1600-1650 cm⁻¹. nih.govresearchgate.net
C-N stretching: The C-N stretching vibrations of the pyrrolidinone ring and the hydrazone moiety contribute to absorptions in the fingerprint region of the spectrum.
The coordination of the hydrazone ligand to a metal ion can be observed through shifts in the C=N and other relevant stretching frequencies in the IR spectrum. bg.ac.rs
Table 2: Characteristic IR Absorption Frequencies for 2-Pyrrolidinone Hydrazones
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100-3400 semanticscholar.orgresearchgate.net |
| C=O (Amide) | Stretching | 1650-1700 arkat-usa.orgresearchgate.net |
| C=N (Imine) | Stretching | 1600-1650 nih.govresearchgate.net |
Note: The wavenumbers are approximate and can vary based on the molecular structure and sample state.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within 2-pyrrolidinone hydrazone molecules and helps in the analysis of their chromophoric systems. acs.orgresearchgate.netresearchgate.netscience.gov The absorption of UV or visible light by these compounds results in the promotion of electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectra of 2-pyrrolidinone hydrazones typically exhibit absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the extent of conjugation in the molecule, the nature of the substituents, and the polarity of the solvent. researchgate.net The pyrrolidinone ring itself does not have significant absorption in the near-UV or visible region. science.gov However, when conjugated with a hydrazone moiety and potentially aromatic rings, a more extended chromophoric system is created, leading to absorption at longer wavelengths. academie-sciences.fr
For example, the introduction of aromatic substituents on the hydrazone can lead to a bathochromic (red) shift in the absorption maximum. The solvent can also play a significant role; for instance, the UV-Vis absorption properties of some pyridylhydrazones are dominated by the polarization of the N-H bond, which is influenced by the chemical environment. researchgate.net The E/Z isomerization of hydrazones can also be monitored by UV-Vis spectroscopy, as the two isomers may have distinct absorption spectra. mdpi.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 2-pyrrolidinone hydrazone compounds and to elucidate their structure through the analysis of their fragmentation patterns. researchgate.netacs.orgresearchgate.net
In mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) or protonated molecule ([M+H]⁺) is detected, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.net
The fragmentation of the molecular ion provides valuable structural information. The fragmentation patterns of hydrazones are often predictable and can help in identifying the different structural components of the molecule. researchgate.netacs.org Common fragmentation pathways for hydrazones may involve cleavage of the N-N bond, the C-N bond, and fragmentation of the pyrrolidinone ring. researchgate.net The specific fragmentation pattern is dependent on the substituents present in the molecule and the ionization technique used. tandfonline.com For instance, in some pyrrolidinofullerene derivatives, a retro-cycloaddition reaction is observed as a major fragmentation process under negative electrospray ionization (ESI) conditions. researchgate.net
X-ray Crystallography for Precise Solid-State Structural Determination
Crystal structure analysis has confirmed the E-configuration for many hydrazone derivatives in the solid state. nih.gov It also reveals the planarity of different parts of the molecule and the dihedral angles between them. For example, in the crystal structure of a Pigment Yellow 181 solvate, which contains a hydrazone moiety, a layered structure with an elaborate network of hydrogen bonds was observed. nih.gov
X-ray crystallography is also crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.netresearchgate.net These interactions can play a significant role in the physical properties of the compounds. The data obtained from X-ray crystallography serves as a benchmark for validating the results from spectroscopic and computational studies. nih.gov
Crystal Structure Analysis of 2-Pyrrolidinone Hydrazone Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids. While crystallographic data for the parent 2-pyrrolidinone hydrazone is not widely published, extensive studies on its derivatives, particularly aroylhydrazones and other heterocyclic hydrazones, offer significant insights into the key structural features of this class of compounds.
Analysis of various hydrazone derivatives reveals that the hydrazone moiety (C=N-NH) is generally planar or nearly planar. The conformation around the C=N double bond is typically found to be the more stable E-isomer. researchgate.net Furthermore, studies on related indole-hydrazone derivatives, which have also been confirmed through single-crystal X-ray crystallography, show that the molecules often adopt an Eanti conformation. mdpi.com The central C-C-N-N backbone in many N-acylhydrazone derivatives is observed to be almost linear, with torsion angles close to 180°. nih.gov
The crystal system and unit cell parameters vary depending on the specific substituents attached to the core structure. For instance, analysis of metal complexes of aroyl-hydrazone Schiff base ligands has shown crystallization in monoclinic systems with space groups such as P2₁/n or I2/a. nih.gov The precise bond lengths and angles within the 2-pyrrolidinone ring and the hydrazone linker are influenced by the electronic and steric effects of these substituents. In one study of an indole-hydrazone derivative, the C=O and C=N bond lengths were reported to be 1.226 Å and 1.282 Å, respectively, which are typical for these functional groups. mdpi.com
To illustrate the type of data obtained from such analyses, the crystallographic parameters for a representative related hydrazone derivative are presented below.
Table 1: Representative Crystallographic Data for an Indole-Hydrazone Derivative (3c) mdpi.com| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₃N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.6825(7) |
| b (Å) | 5.7336(3) |
| c (Å) | 17.2913(9) |
| β (°) | 106.183(2) |
| Volume (ų) | 1302.24(12) |
| Z | 4 |
Analysis of Hydrogen Bonding and Intermolecular Interactions
The molecular packing in the crystal lattice of 2-pyrrolidinone hydrazone derivatives is governed by a network of hydrogen bonds and other weaker intermolecular interactions. The 2-pyrrolidinone moiety itself is a classic example of a lactam capable of forming robust hydrogen bonds; the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. nih.govrsc.org This leads to the formation of characteristic structures such as dimers and hydrogen-bonded chains in solution and the solid state. rsc.orgresearchgate.net
In the crystal structures of N-acylhydrazone derivatives, a common and stabilizing feature is the formation of centrosymmetric dimers through intermolecular N-H···O hydrogen bonds, creating a graph-set motif designated as R²₂(8). nih.goviucr.org The hydrazone moiety provides an additional N-H donor and a potential imine nitrogen acceptor, allowing for complex and varied hydrogen-bonding networks. These primary interactions are often supplemented by weaker C-H···O contacts that further stabilize the crystal packing. nih.gov
The next most significant interactions are typically O···H/H···O and N···H/H···N contacts, which correspond to the classical hydrogen bonds. mdpi.comnih.gov These appear as characteristic sharp spikes on the 2D fingerprint plots derived from the analysis. nih.goviucr.org Other interactions, such as C···H/H···C, C···C (π-π stacking), and even Cl···H contacts in halogenated derivatives, also play a crucial role in defining the supramolecular architecture. mdpi.commdpi.com For example, in one study of an indole-hydrazone, H···H, H···C, O···H, and N···H interactions were found to contribute 41.5%, 33.3%, 12.0%, and 8.0% to the total Hirshfeld surface, respectively. mdpi.com
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Hydrazone Derivatives mdpi.commdpi.com| Interaction Type | Contribution Range (%) | Description |
|---|---|---|
| H···H | 41 - 47 | Represents general van der Waals forces, often the most dominant contact. |
| O···H / H···O | 9 - 12 | Corresponds to N-H···O or C-H···O hydrogen bonds. |
| C···H / H···C | 7 - 34 | Indicates weak C-H···π or other van der Waals interactions. |
| N···H / H···N | 7 - 8 | Represents N-H···N hydrogen bonds or other weak contacts involving nitrogen. |
| Cl···H / H···Cl | 20 - 21 | Significant interactions present in chloro-substituted derivatives. |
| C···C | ~2.5 | Suggests the presence of π-π stacking interactions between aromatic rings. |
Computational and Theoretical Studies on 2 Pyrrolidinone Hydrazone Systems
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. It is employed to predict a wide array of properties for hydrazone systems, from their three-dimensional shapes to their chemical reactivity and spectroscopic signatures. mdpi.comnih.gov
A fundamental application of DFT is the determination of the most stable molecular structure through geometry optimization. This process identifies the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. For hydrazone derivatives, DFT calculations have been shown to reproduce experimental structures obtained from X-ray crystallography with a good degree of accuracy. bohrium.comnih.gov
Quantum mechanical computations for hydrazone structures are often performed using specific basis sets, such as 6-31G(d,p) or 6-311G+(2d,p), with the B3LYP method. nih.govnih.gov The optimized geometry is confirmed as a minimum on the potential energy surface by performing vibrational frequency calculations, where the absence of any negative (imaginary) frequencies indicates a stable structure. nih.gov For example, studies on tritopic dihydrazide ligands have shown that calculated bond lengths, such as C=O and N-N, are in good agreement with reported values for similar compounds. semanticscholar.org
The conformational landscape of flexible molecules like 2-pyrrolidinone (B116388) hydrazone can be explored to identify different stable conformers and the energy barriers between them. Intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing particular conformations. bohrium.com
Table 1: Comparison of Selected Experimental and DFT Calculated Geometrical Parameters for a Hydrazone Derivative
| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |
| Bond Length | C=O | 1.23 Å | 1.21 - 1.22 Å semanticscholar.org |
| Bond Length | N-N | 1.41 Å semanticscholar.org | ~1.36 Å semanticscholar.org |
| Bond Length | C=N | - | - |
| Bond Angle | C-N-N | - | - |
| Note: Data is illustrative of typical agreement between experimental and calculated values for hydrazone systems. Specific values for 2-Pyrrolidinone, hydrazone may vary. |
DFT calculations are instrumental in elucidating complex reaction mechanisms by mapping the entire reaction pathway, including reactants, intermediates, transition states, and products. chinesechemsoc.org This allows for the determination of activation energy barriers, which helps in understanding reaction kinetics and selectivity.
In studies of reactions involving hydrazones, such as base-promoted hydroacylation, DFT has been used to compare different possible pathways. chinesechemsoc.orgchinesechemsoc.org For instance, calculations have shown how the interaction between a cation and the aromatic ring of a substrate can lower the energy barrier of a nucleophilic attack, thereby facilitating the reaction and controlling regioselectivity. chinesechemsoc.orgchinesechemsoc.org By characterizing the geometry and energy of transition states, researchers can gain a detailed understanding of the bond-forming and bond-breaking processes that govern the chemical transformation. mdpi.com
Mechanistic investigations supported by DFT have also been applied to more complex processes, such as the C–H insertion of carbenes generated from hydrazones and Wittig rearrangements, providing crucial insights that are difficult to obtain through experimental means alone. mdpi.comacs.org
DFT methods can accurately predict various spectroscopic properties, which serves as a valuable tool for structural confirmation and analysis. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for hydrazone derivatives have shown good concordance with experimental data. nih.govmdpi.comnih.gov Similarly, vibrational frequencies calculated using DFT can be correlated with experimental Infrared (IR) spectra to aid in the assignment of characteristic peaks, such as the stretching vibration of the hydrazone group (C=N—N). nih.gov
Beyond spectroscopy, DFT is used to calculate a range of quantum chemical descriptors that provide insights into the reactivity and electronic nature of molecules. mdpi.com These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor, as it relates to the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. mdpi.comresearchgate.net
Other calculated descriptors include:
Chemical Potential (μ): Indicates the molecule's stability against decomposition. mdpi.com
Hardness (η) and Softness (S): Measure the resistance to change in electron distribution. mdpi.com
Electronegativity (χ): Describes the power to attract electrons. mdpi.com
Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. mdpi.com
Table 2: Key Quantum Chemical Descriptors Calculated via DFT
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability mdpi.com |
| Chemical Potential (μ) | -(EHOMO + ELUMO)/2 | Stability, tendency to escape electron cloud mdpi.com |
| Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation or polarization mdpi.com |
| Electrophilicity Index (ω) | μ²/2η | Propensity to accept electrons mdpi.com |
Molecular Modeling and Simulation Approaches for Pyrrolidinone Hydrazone Systems
While DFT focuses on the electronic structure of single molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in larger systems and over time. These methods are crucial for understanding intermolecular interactions and dynamic processes.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. acs.org For hydrazone derivatives, docking studies have been employed to investigate their binding interactions with biological targets, such as enzymes. acs.org These simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, within the binding site, providing a rationale for the molecule's biological activity. acs.org
Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. amazonaws.com An MD simulation can reveal the dynamic stability of a ligand-protein complex, showing how the interactions evolve. researchgate.net For hydrazone systems, MD simulations can be used to assess the stability of binding poses predicted by molecular docking and to understand the conformational changes that may occur upon binding. amazonaws.comresearchgate.net These computational tools are integral to modern drug discovery and materials science, offering predictive power that can guide experimental design. nih.gov
Advanced Synthetic Applications of 2 Pyrrolidinone Hydrazone Scaffolds in Organic Synthesis
Application as Chiral Auxiliaries and Synthons in Stereoselective Transformations
While the direct use of a hydrazone derived from a chiral 2-pyrrolidinone (B116388) as a chiral auxiliary is not extensively documented, the underlying principle of employing the chirality of the pyrrolidine (B122466) ring to direct stereoselective reactions involving hydrazones is a well-established strategy in asymmetric synthesis. liverpool.ac.ukchemrxiv.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. liverpool.ac.uk The pyrrolidine scaffold, particularly C2-symmetric 2,5-disubstituted pyrrolidines, has proven to be a powerful chiral controller in a variety of transformations. nih.govrsc.org
A prominent example of this concept is the use of hydrazones derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). These SAMP/RAMP hydrazones serve as efficient chiral synthons for the stereoselective alkylation of aldehydes and ketones. Although not derived from 2-pyrrolidinone itself, they highlight the efficacy of the chiral pyrrolidine framework in guiding the formation of new stereocenters. In these reactions, the chiral auxiliary directs the approach of the electrophile to one face of the hydrazone-derived aza-enamine, leading to high diastereoselectivity. Subsequent cleavage of the N-N bond of the hydrazone reveals the chiral product and allows for the recovery of the pyrrolidine auxiliary. ucl.ac.uk
More directly related to the reactivity of hydrazones in the presence of chiral pyrrolidine-containing molecules is the use of chiral aminocatalysts derived from pyrrolidine in reactions involving hydrazone substrates. For instance, the stereochemical outcome of the aminocatalytic cascade reaction of a pyrrole-derived hydrazone with α,β-unsaturated aldehydes is governed by the steric shielding provided by the bulky substituent at the C-2 position of the chiral pyrrolidine ring of the aminocatalyst. nih.gov This demonstrates that the chiral environment created by the pyrrolidine derivative is crucial for inducing high levels of stereoselectivity.
The following table summarizes representative results from a stereoselective aminocatalytic reaction involving a hydrazone, where the stereocontrol is imparted by a chiral pyrrolidine-based catalyst.
| Entry | Aldehyde Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Cinnamaldehyde | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | 95 | >99:1 | 99 |
| 2 | 4-Chlorocinnamaldehyde | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 96 | >99:1 | 99 |
| 3 | 2-Naphthaldehyde | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 92 | >99:1 | 98 |
| 4 | Crotonaldehyde | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 85 | >99:1 | 97 |
Data sourced from studies on the aminocatalytic asymmetric synthesis of tetrahydroindolizines. nih.gov
Facilitation of Complex Heterocycle and Polycycle Construction
The unique electronic properties of the hydrazone group, which can act as an umpolung reagent for the carbonyl group, make it a valuable tool for the construction of complex heterocyclic and polycyclic systems. nih.gov When this reactivity is combined with the stereodirecting ability of chiral pyrrolidine-based catalysts, it provides a powerful strategy for the enantioselective synthesis of intricate molecular architectures.
A notable application is the aminocatalytic cascade reaction between pyrrole-derived hydrazones and α,β-unsaturated aldehydes, which leads to the formation of biologically relevant tetrahydroindolizines. nih.gov In this process, the reaction is initiated by the condensation of a chiral secondary amine catalyst, such as a derivative of diphenylprolinol, with the α,β-unsaturated aldehyde to form a chiral iminium ion. The hydrazone then acts as a nucleophile in a Friedel-Crafts-type reaction with the iminium ion. The stereoselectivity of this addition is controlled by the chiral catalyst. The resulting intermediate then undergoes an intramolecular Michael addition, leading to the formation of the six-membered ring of the tetrahydroindolizine scaffold. This cascade reaction proceeds with excellent diastereo- and enantioselectivity, affording highly functionalized polycyclic products. nih.gov
Another significant example is the organocatalytic, metal-free synthesis of 2,3-dihydro-1H-pyrrolizines. chemrxiv.orgdoi.org This method utilizes the vinylogous reactivity of a hydrazone derived from 1H-pyrrole-2-carbaldehyde, which participates in a formal (3+2)-cycloaddition with α,β-unsaturated aldehydes under aminocatalytic iminium ion activation. This strategy has been successfully employed in the first organocatalytic synthesis of the non-steroidal anti-inflammatory drug, Ketorolac. doi.org The reaction proceeds with high chemical yields and excellent stereocontrol, demonstrating the power of this approach for the efficient construction of complex heterocyclic frameworks. chemrxiv.orgdoi.org
The table below presents the outcomes of the enantioselective synthesis of 2,3-dihydro-1H-pyrrolizines via this (3+2)-cycloaddition reaction.
| Entry | α,β-Unsaturated Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Cinnamaldehyde | 92 | >95:5 | 98 |
| 2 | 4-Methylcinnamaldehyde | 95 | >95:5 | 99 |
| 3 | 4-Methoxycinnamaldehyde | 90 | >95:5 | 97 |
| 4 | 3-Phenylpropionaldehyde | 88 | >95:5 | 96 |
Data from the organocatalytic synthesis of 2,3-dihydro-1H-pyrrolizines. chemrxiv.orgdoi.org
Synthesis of Architecturally Complex Molecular Scaffolds
The synthetic utility of 2-pyrrolidinone hydrazone-related systems extends to the construction of architecturally complex molecular scaffolds that are challenging to access through conventional methods. The ability to generate multiple stereocenters in a single, highly controlled transformation is a key advantage of these methodologies.
The enantioselective transannular (3 + 2) cycloaddition of hydrazones derived from cycloalkenones, catalyzed by a chiral Brønsted acid, provides a powerful route to stereodefined tricyclic adducts. acs.org This reaction proceeds with high yields and excellent stereocontrol, leading to the formation of complex polycyclic systems containing α-tertiary amine moieties at the ring fusion. A remarkable feature of this transformation is its ability to simultaneously generate two challenging α-tertiary hydrazine (B178648) stereogenic centers with high diastereo- and enantiocontrol. The resulting tricyclic products can be further transformed into versatile, stereodefined 1,3-diamines derived from decalin or octahydro-1H-indene, which are valuable building blocks in organic synthesis. acs.org
Furthermore, the products obtained from the cascade reactions leading to tetrahydroindolizines can undergo further modifications to generate even more complex polycyclic compounds. nih.gov For example, the unmasking of the hydrazone moiety to a nitrile, followed by reductive amination of an aldehyde group, and subsequent intramolecular cyclization can lead to the formation of additional six-membered rings, resulting in intricate, multi-cyclic architectures. These transformations demonstrate the synthetic versatility of the initial products and their potential as intermediates in the synthesis of complex natural products and other biologically active molecules. nih.gov
The following table showcases the synthesis of complex tricyclic scaffolds via enantioselective transannular (3 + 2) cycloaddition.
| Entry | Cycloalkenone Substrate | Hydrazine | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | 2-Cycloocten-1-one | Phenylhydrazine (B124118) | 95 | 96 |
| 2 | 2-Cyclohepten-1-one | Phenylhydrazine | 92 | 94 |
| 3 | 2-Cycloocten-1-one | 4-Methoxyphenylhydrazine | 96 | 97 |
| 4 | 2-Cyclohepten-1-one | 4-Methoxyphenylhydrazine | 90 | 95 |
Data from the enantioselective transannular (3+2) cycloaddition of cycloalkenone hydrazones. acs.org
Supramolecular Assemblies and Coordination Chemistry Involving 2 Pyrrolidinone Hydrazone Motifs
Role of Hydrazone Moieties in Supramolecular Architectures
The hydrazone linkage (R₂C=N-NR₂) is a cornerstone in the construction of complex supramolecular systems due to its unique combination of stability and dynamic character. This dual nature makes it an ideal motif for creating adaptive and responsive materials. The presence of both hydrogen bond donors (N-H) and acceptors (C=N) within the hydrazone group facilitates the formation of predictable and robust non-covalent interactions, which are fundamental to the self-assembly of higher-order structures. These interactions, including hydrogen bonding and π-π stacking, direct the spatial arrangement of molecules, leading to the formation of well-defined supramolecular architectures.
The reversible nature of the hydrazone bond is particularly advantageous in the self-assembly of discrete, three-dimensional structures like molecular cages. These organized hosts possess internal cavities capable of encapsulating guest molecules, mimicking the sophisticated functions of enzymes. The formation of such cages often relies on the condensation reaction between building blocks containing hydrazide and aldehyde functionalities. The reversibility of the hydrazone bond allows for "error correction" during the assembly process, where mismatched connections can dissociate and reform, ultimately leading to the thermodynamically most stable cage structure in high yield.
For instance, molecular cages can be synthesized through multiple reaction pathways involving the formation of hydrazone bonds. In some cases, the synthesis of a Pd₂L₄ hydrazone molecular cage has been achieved with yields ranging from 73% to 79%, demonstrating the efficiency of hydrazone-based self-assembly even in complex systems involving the formation of up to 16 bonds. mdpi.comnih.gov The robustness and reversibility of hydrazone bonds are key factors in the successful preparation of these intricate structures. mdpi.comresearchgate.net
Dynamic covalent chemistry (DCC) leverages reversible chemical reactions to generate libraries of compounds that can adapt their composition in response to external stimuli. The hydrazone linkage is a prime example of a dynamic covalent bond, and its application in DCC has been widely explored for drug discovery and materials science. acs.org The ability of hydrazone bonds to form and break under equilibrium conditions allows for the generation of dynamic combinatorial libraries (DCLs). nih.gov
The equilibration kinetics of hydrazone formation can, however, be slow under certain conditions. To address this, catalysts such as aniline (B41778) can be employed to accelerate hydrazone formation and transimination, broadening the scope of this versatile reaction in biological applications. acs.org The use of hydrazones in DCC has led to the development of responsive materials, such as supramolecular hydrogels that form in situ through catalyzed hydrazone formation. nih.govscispace.com These materials can be functionalized through both covalent and non-covalent chemistry, opening up a wide range of applications in chemical biology and smart materials. nih.govscispace.com
Ligand Design and Metal Coordination Chemistry with 2-Pyrrolidinone (B116388) Hydrazone Ligands
The incorporation of the 2-pyrrolidinone ring into a hydrazone ligand framework provides additional coordination sites and steric bulk, which can be strategically utilized in the design of metal complexes with specific geometries and functionalities. The nitrogen and oxygen atoms of the 2-pyrrolidinone and hydrazone moieties can act as donor atoms, allowing these ligands to chelate to metal ions in various coordination modes.
A variety of transition metal complexes incorporating hydrazone ligands have been synthesized and characterized using a range of analytical techniques. These methods include FT-IR, UV-Visible, and NMR spectroscopy, as well as mass spectrometry and elemental analysis, which provide insights into the coordination environment of the metal ion. jptcp.comjptcp.com In many cases, hydrazone ligands act as tridentate ligands, coordinating to the metal center through nitrogen and oxygen atoms. jptcp.comjptcp.com
The synthesis of these complexes often involves the reaction of the hydrazone ligand with a metal salt in a suitable solvent, sometimes under reflux conditions. jptcp.comslideshare.netarabjchem.org The resulting metal complexes can exhibit different geometries, such as octahedral or tetrahedral, depending on the metal ion and the specific ligand structure. arabjchem.orgnih.gov For example, mononuclear transition metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with hydrazone ligands have been successfully synthesized and characterized. nih.gov
Table 1: Examples of Metal Complexes with Hydrazone Ligands and Their Characterization Data
| Metal Ion | Ligand Type | Coordination Geometry | Characterization Techniques | Reference |
| Co(II), Ni(II), Cu(II), Zn(II) | Tridentate Hydrazone | Not specified | FT-IR, EI-mass, Elemental Analysis, UV-Visible | jptcp.comjptcp.com |
| Mn(II), Co(II), Ni(II), Cu(II) | Tridentate ONO Donor Hydrazone | Monomeric Octahedral | Elemental Analysis, IR, Diffuse Reflectance, ¹H-NMR, Mass Spectra, Molar Conductance, Magnetic Moment, ESR, XRD, TG, SEM | nih.gov |
| Zn(II), Cd(II) | Tridentate ONO Donor Hydrazone | Tetrahedral | Elemental Analysis, IR, Diffuse Reflectance, ¹H-NMR, Mass Spectra, Molar Conductance, Magnetic Moment, ESR, XRD, TG, SEM | nih.gov |
| Titanium | Hydrazonido and Hydrazido | κ²N,N side-on, κ¹N, κ³N,N,N, κ³N,N,O | NMR spectroscopy, Single-crystal X-ray diffraction | nih.gov |
Note: This table is a representative summary and does not encompass all known hydrazone metal complexes.
Furthermore, metal coordination can modulate the reactivity of the hydrazone moiety. For instance, the acidity of the N-H proton can be increased upon coordination, making it more susceptible to deprotonation. The electronic density at the imine nitrogen can also be affected, which can influence its nucleophilicity and susceptibility to chemical transformations. In some cases, the introduction of a metal ion has been shown to alter the biological activity of the hydrazone ligand. jptcp.comjptcp.com The multifaceted coordination chemistry of hydrazones with metals like titanium has been shown to result in various coordination modes, including κ²N,N side-on, κ¹N, and even κ³N,N,N and κ³N,N,O, depending on the ligand's substituents and reaction conditions. nih.gov
Conformational and Stereochemical Analysis of 2 Pyrrolidinone Hydrazone Derivatives
E/Z Isomerism and Tautomerism of the Hydrazone Functionality
E/Z Isomerism
Due to the restricted rotation around the C=N double bond, hydrazones can exist as two distinct geometric isomers, designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). docbrown.infochemguide.co.uk The assignment of E or Z is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double-bonded atoms. The Z isomer has the highest priority groups on the same side of the double bond, while the E isomer has them on opposite sides. docbrown.infochemguide.co.uk
In many 2-pyrrolidinone (B116388) hydrazone derivatives, particularly acylhydrazones, the molecule often exists as a mixture of E and Z isomers in solution. mdpi.com For instance, NMR studies of certain diphenylamine-pyrrolidin-2-one-hydrazone derivatives in DMSO-d6 have shown double sets of resonances, indicating the presence of both isomers, with the Z form generally being predominant. mdpi.com The interconversion between these isomers can be induced photochemically or thermally. researchgate.net Light irradiation can excite the E isomer, leading to a rotation around the C=N bond to yield the Z isomer. researchgate.net The reverse process, from Z to E, can also be triggered by light or heat. researchgate.net
The stability of these isomers is influenced by steric and electronic factors, as well as the potential for intramolecular hydrogen bonding. nih.gov In some cases, the (Z)-isomer, though thermodynamically less favored, can be stabilized by the formation of an intramolecular hydrogen bond. nih.gov
Tautomerism
Hydrazones can exhibit various forms of tautomerism, most notably azo-hydrazone and keto-enol tautomerism.
Azo-Hydrazone Tautomerism: This is an equilibrium between the hydrazone form (C=N-NH) and the azo form (-CH-N=N-). purdue.edu While both forms can exist, many compounds, including those used in metal complex azo dyes, exist predominantly in the more stable hydrazone tautomeric form.
Keto-Enol Tautomerism: In acylhydrazones, which contain a carbonyl group adjacent to the hydrazone nitrogen (–CO-NH-N=C–), a keto-enol type of tautomerism can occur. The "keto" form is the standard acylhydrazone structure, while the "enol" (or more accurately, enol-imine) form involves the tautomerization of the amide proton to the carbonyl oxygen, resulting in a hydroxyl group and a C=N bond within the acyl moiety (–C(OH)=N-N=C–). researchgate.net Spectroscopic data often indicates that the ligand coordinates to metal ions in its enolate form. researchgate.net
The equilibrium between these tautomeric forms is sensitive to factors such as the solvent, temperature, and the electronic nature of the substituents.
Conformational Preferences and Rotational Barriers within the Pyrrolidinone Ring and Hydrazone Linkage
Pyrrolidinone Ring Conformation
The five-membered pyrrolidinone ring is not planar and adopts puckered conformations to relieve ring strain. The two most predominant puckering modes are the "endo" and "exo" envelope conformers, where C4 (Cγ) is out of the plane of the other four atoms. nih.gov The equilibrium between these conformers can be influenced by the nature and stereochemistry of substituents on the ring. nih.gov For example, introducing a sterically demanding tert-butyl group at the C-4 position can lock the ring into a specific conformation. nih.gov The unconstrained nature of the pyrrolidinone ring is beneficial in drug design, as its conformation can be tuned with appropriate substituents to achieve a desired three-dimensional arrangement. mdpi.com
Rotational Barriers
Significant rotational barriers can exist around the single bonds within the molecule, leading to the existence of stable conformers or rotamers.
Amide Bond (OC-N) Rotation: In acylhydrazone derivatives, restricted rotation around the amide C-N bond is a well-documented phenomenon. This restricted rotation can lead to the observation of distinct cis and trans amide conformers in NMR spectra at room temperature. utar.edu.my The energy barrier for this rotation can be high enough to allow for the isolation of individual rotamers in some cases.
N-N Bond Rotation: The rotation around the nitrogen-nitrogen single bond in the hydrazone linkage also has a distinct energy barrier. Studies on hydrazine (B178648) itself show that the molecule passes through two transition states during internal rotation. nih.gov The energy of this barrier is influenced by hyperconjugative and steric effects. nih.gov In more complex hydrazides, this N-N rotational barrier can be high enough to give rise to atropisomerism, where the rotamers are stable and can be separated. mdpi.com
The combination of ring puckering and restricted rotation around single bonds results in a complex conformational landscape. Computational methods, such as Density Functional Theory (DFT), are often employed to investigate the relative stabilities of different conformers and understand their structural properties. researchgate.net
| Structural Feature | Type of Isomerism/Conformation | Key Influencing Factors | Experimental Evidence |
|---|---|---|---|
| C=N Double Bond | E/Z Isomerism | Steric hindrance, Intramolecular H-bonding, Solvent | NMR (double sets of resonances) mdpi.com |
| Hydrazone Moiety | Azo-Hydrazone Tautomerism | Substituents, Solvent, pH | Spectroscopic studies |
| Pyrrolidinone Ring | Exo/Endo Puckering | Ring substituents (steric and electronic effects) | X-ray Crystallography, NMR nih.gov |
| Amide C-N Bond | Cis/Trans Conformers (Rotamers) | Temperature, Steric bulk of substituents | Variable Temperature NMR utar.edu.my |
| Hydrazine N-N Bond | Rotational Barrier (Atropisomerism) | Steric hindrance, Electronic effects | Dynamic HPLC, Computational analysis mdpi.com |
Chiral Induction and Stereocenter Control in Synthesis
The synthesis of 2-pyrrolidinone hydrazone derivatives with specific stereochemistry is a significant challenge and an area of active research. Controlling the stereocenters on the pyrrolidinone ring and influencing the stereochemical outcome of reactions involving the hydrazone moiety are key objectives.
An effective strategy for achieving stereocontrol is through asymmetric aminocatalysis. Chiral pyrrolidine (B122466) derivatives, such as (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, can be used as catalysts to mediate reactions in a stereoselective manner. nih.govacs.org For example, in the cascade reaction between a pyrrole-derived hydrazone and α,β-unsaturated aldehydes, the aminocatalyst forms a chiral iminium ion intermediate. nih.govacs.org The subsequent Friedel-Crafts reaction is then directed by the steric bulk of the catalyst, leading to the formation of the product with high diastereoselectivity and enantioselectivity. nih.govacs.org
The general mechanism for this type of chiral induction involves:
Condensation of the chiral aminocatalyst with an α,β-unsaturated aldehyde to form a chiral iminium ion.
A stereoselective attack of the nucleophile (e.g., a hydrazone derivative) on this iminium ion. The face of the attack is dictated by the catalyst's chiral environment.
Subsequent cyclization and hydrolysis steps that yield the final product and regenerate the catalyst.
The synthesis of the chiral pyrrolidine catalysts themselves often starts from readily available chiral precursors, such as amino acids (e.g., proline) or natural products. nih.govnih.govnih.gov For instance, chiral 4-substituted prolines can be synthesized from 4-hydroxy-L-proline. nih.gov These synthetic routes allow for the creation of a diverse range of catalysts that can be tailored to specific reactions, enabling precise control over the formation of stereocenters in the final 2-pyrrolidinone hydrazone products.
| Method | Key Reagent/Catalyst | Mechanism Principle | Typical Outcome |
|---|---|---|---|
| Asymmetric Aminocatalysis | Chiral Pyrrolidine Derivatives (e.g., Jørgensen-Hayashi catalyst) | Formation of chiral iminium/enamine intermediates | High diastereo- and enantioselectivity nih.govacs.org |
| Substrate Control | Chiral starting materials (e.g., 4-hydroxy-L-proline) | Transfer of chirality from starting material to product | Control of stereocenters on the pyrrolidinone ring nih.gov |
| Chiral Resolution | Resolving agents (e.g., camphanic acid) | Separation of diastereomeric derivatives | Isolation of pure enantiomers nih.gov |
| Metal-Catalyzed Asymmetric Synthesis | Chiral Rhodium Catalysts | Enantioselective C-H insertion reactions | Formation of complex carbocycles with high enantioselectivity acs.org |
Future Directions and Emerging Research Avenues in 2 Pyrrolidinone Hydrazone Chemistry
Development of Novel Catalytic Systems for 2-Pyrrolidinone (B116388) Hydrazone Transformations
The efficiency and selectivity of chemical transformations involving 2-pyrrolidinone hydrazones are critically dependent on the catalytic systems employed. Future research is intensely focused on designing and implementing novel catalysts that offer superior performance, milder reaction conditions, and enhanced sustainability.
A significant area of development is the use of porous crystalline polymers, such as covalent organic frameworks (COFs), as heterogeneous catalysts. researchgate.net These materials offer tunable porosity, high thermal stability, and functionalizable surfaces, making them ideal platforms for catalysis. For instance, a novel hydrazone-linked COF has been synthesized and demonstrated as a highly efficient, eco-friendly catalyst for the one-pot synthesis of 1,2,4-triazolidine-3-thiones from hydrazone precursors. The COF's structure facilitates the adsorption of reactants and stabilizes intermediates, thereby enhancing reaction efficiency under mild conditions. researchgate.net
Organocatalysis, particularly asymmetric aminocatalysis, represents another key frontier. This approach utilizes small organic molecules to catalyze reactions, avoiding the need for metal catalysts. Recent studies have shown that chiral secondary amines, such as pyrrolidine (B122466) derivatives, can effectively catalyze cascade reactions of pyrrole-derived hydrazones with α,β-unsaturated aldehydes. researchgate.netnih.gov These reactions proceed via iminium ion activation, leading to complex molecular architectures like tetrahydroindolizines with excellent yields and high enantioselectivity. researchgate.netnih.gov The development of new generations of organocatalysts is expected to further broaden the scope of these transformations.
| Catalyst System | Type | Transformation | Key Advantages |
| Hydrazone-linked COF | Heterogeneous | One-pot synthesis of 1,2,4-triazolidine-3-thiones | High efficiency, reusability, mild conditions, green synthesis researchgate.net |
| Chiral Pyrrolidine Derivatives | Organocatalyst | Asymmetric [4+2] cycloaddition, Friedel-Crafts/Michael cascade | High enantioselectivity, metal-free, synthesis of complex heterocycles researchgate.netnih.gov |
| Rhodium Tetracarboxylates | Homogeneous Metal Catalyst | Intramolecular C–H Insertion | Formation of complex carbocycles, high diastereoselectivity acs.org |
Exploration of New Reactivity Patterns and Unprecedented Transformations
Beyond established reactions, researchers are actively exploring novel reactivity patterns of the 2-pyrrolidinone hydrazone moiety to forge previously inaccessible molecular structures. This involves leveraging the unique electronic properties of the hydrazone group to participate in unconventional cycloadditions, cascade reactions, and multicomponent reactions (MCRs).
One emerging strategy is the concept of "hydrazone activation," where the hydrazone moiety acts as a powerful electron-donating group to facilitate reactions that are otherwise difficult. This has been successfully applied in aminocatalytic cascade reactions where a pyrrole-derived hydrazone engages in a Friedel-Crafts alkylation with an iminium ion, followed by an intramolecular Michael reaction to construct polycyclic scaffolds. researchgate.netnih.gov This cascade sequence allows for the rapid assembly of complex molecules from simple starting materials in a single operation.
The vinylogous reactivity of hydrazones derived from heteroaromatic aldehydes is also being exploited. For example, hydrazones from 1H-pyrrole-2-carbaldehyde can act as 1,2-dinucleophilic components in (3+2)-cycloadditions with α,β-unsaturated aldehydes, providing a metal-free, organocatalytic route to the 2,3-dihydro-1H-pyrrolizine scaffold. rsc.org This methodology has been successfully applied to the first organocatalytic synthesis of the non-steroidal anti-inflammatory drug, Ketorolac. rsc.org
Furthermore, diversity-oriented synthesis (DOS) is being employed to generate vast libraries of structurally diverse compounds from common 2-pyrrolidinone hydrazone intermediates. nih.gov By participating in four-component reactions (4-CR), these intermediates can generate multiple new chemical bonds in a single step, providing access to novel chemical and biological spaces. nih.gov
Advanced In Situ Spectroscopic and Mechanistic Studies
A deep understanding of reaction mechanisms is paramount for optimizing existing transformations and discovering new ones. The integration of advanced spectroscopic techniques for in situ monitoring of reactions is a pivotal research direction. These methods provide real-time data on the concentrations of reactants, intermediates, and products, offering invaluable mechanistic insights.
Techniques such as UV-visible and Nuclear Magnetic Resonance (NMR) spectroscopy are being employed to track reaction kinetics and progress. For example, UV-visible spectroscopy has been used to monitor the rate of hydrazone formation in real-time by observing changes in absorbance at specific wavelengths. researchgate.net Similarly, ¹H NMR spectroscopy is frequently used to analyze crude reaction mixtures at various time points to determine conversion rates and identify transient intermediates, which is crucial for optimizing reaction conditions and understanding the catalytic cycle. nih.govacs.orgacs.org
More advanced studies are beginning to combine multiple spectroscopic methods to gain a comprehensive view of reaction pathways. The progression of mechanochemical reactions involving hydrazone formation has been followed over time using a combination of Powder X-ray Diffraction (PXRD), Raman, and ¹H NMR spectroscopies, tracking the system from reactants through an amorphous state to a final crystalline product. mdpi.com The application of such multi-technique in situ studies will be essential for elucidating the complex mechanisms of catalytically driven 2-pyrrolidinone hydrazone transformations, including the characterization of catalyst-substrate interactions and short-lived intermediates.
| Spectroscopic Technique | Information Gained | Application Example |
| UV-visible Spectroscopy | Reaction rate and kinetics | Monitoring the real-time formation of hydrazones from hydrazines and aldehydes researchgate.net |
| ¹H NMR Spectroscopy | Reaction conversion, intermediate identification | Tracking the progress of aminocatalytic cascade reactions nih.govacs.org |
| Raman & XRD Spectroscopy | Solid-state structural changes | Following the progression of mechanochemical hydrazone synthesis over time mdpi.com |
Integration of Machine Learning and AI in Predictive Design and Synthesis
The intersection of synthetic chemistry and artificial intelligence (AI) is creating powerful new tools for accelerating discovery. Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes.
In the context of pyrrolidone chemistry, ML models, such as artificial neural networks (ANNs), are being combined with Density Functional Theory (DFT) calculations to create high-precision predictive models for synthesis. researchgate.net These models can effectively capture the complex, non-linear relationships between various reaction parameters (e.g., temperature, concentration, catalyst loading) and the reaction yield. This approach not only helps in optimizing conditions for known reactions but also aids in uncovering potential reaction pathways and intermediates in complex systems. researchgate.net
Expanding Applications in Advanced Materials and Chemical Biology
The unique structural and electronic properties of 2-pyrrolidinone hydrazones make them attractive building blocks for advanced materials and powerful tools in chemical biology. Research in this area is rapidly expanding, with a focus on creating functional materials and bioactive molecules.
In materials science, 2-pyrrolidinone hydrazones are being incorporated into functional polymers and frameworks. As seen with COFs, the hydrazone linkage provides a robust and versatile means of connecting molecular building blocks into highly ordered, porous structures suitable for catalysis and separations. researchgate.net Additionally, polymers like poly(N-vinylpyrrolidone) (PVP), a derivative of the pyrrolidinone core, are used as stabilizers and shape-controlling agents in the synthesis of nanoparticles for biomedical applications. nih.gov
In chemical biology, the 2-pyrrolidinone hydrazone scaffold is a cornerstone for drug discovery. A multitude of studies have reported the synthesis of derivatives with significant biological activity. These include compounds evaluated as:
Anticancer Agents: Diphenylamine-pyrrolidinone-hydrazone derivatives have shown promising cytotoxicity and selectivity against various cancer cell lines, including prostate cancer and melanoma. acs.orgacs.orgnih.gov
Antimicrobial Agents: Novel hydrazones have been designed as potent antifungal and antibacterial agents, with some showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com
Enzyme Inhibitors: The hydrazone moiety is a key pharmacophore in the design of inhibitors for enzymes such as monoamine oxidases (MAOs) and urease, which are targets for neurological and infectious diseases, respectively. rsc.orgacs.org
Fluorescent Sensors: The ease of synthesis and favorable photophysical properties of hydrazones allow for their use as fluorescent chemosensors for the detection of biologically important and toxic metal ions like Fe³⁺, Cu²⁺, and Zn²⁺. rsc.orgnih.gov
The future will see the design of increasingly sophisticated 2-pyrrolidinone hydrazone-based systems for targeted drug delivery, advanced diagnostics, and the creation of novel "smart" materials that respond to biological stimuli.
Q & A
Q. What are the common synthetic routes for 2-pyrrolidinone hydrazones in academic research?
2-Pyrrolidinone hydrazones are synthesized via condensation of 2-pyrrolidinone derivatives with hydrazides or hydrazines. Traditional methods involve refluxing in organic solvents (e.g., ethanol), while greener approaches include aqueous media, microwave-assisted synthesis, or mechanochemical grinding to reduce environmental impact . For example, hydrazone formation with aldehydes/ketones under acidic or basic conditions is widely employed, with yields optimized by varying substituents on the carbonyl precursor .
Q. Which spectroscopic and chromatographic methods are employed to characterize 2-pyrrolidinone hydrazones?
Key techniques include:
- ¹H/¹³C NMR : To confirm hydrazone bond formation (C=N) and substituent integration .
- FT-IR : To identify N-H stretches (~3200 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹) .
- LC-MS/HRMS : For molecular weight validation and purity assessment .
- HPLC-UV : To quantify purity and monitor degradation .
- UV-Vis : To study electronic transitions related to conjugation in the hydrazone moiety .
Q. What biological activities are typically investigated for 2-pyrrolidinone hydrazones?
Commonly studied activities include:
- Antimicrobial : Tested via disc diffusion or microdilution against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Anticancer : Evaluated through cytotoxicity assays (e.g., MTT) on cancer cell lines, focusing on apoptosis induction .
- Antioxidant : Assessed via DPPH/ABTS radical scavenging assays .
- Enzyme inhibition : Human carbonic anhydrase or acetylcholinesterase inhibition for therapeutic potential .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of 2-pyrrolidinone hydrazones?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while water-based systems reduce toxicity .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions accelerate imine formation; microwave irradiation reduces reaction time .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on aldehydes/ketones improve electrophilicity, favoring hydrazone formation .
- Workup protocols : Chromatographic purification (e.g., silica gel) or recrystallization enhances purity .
Q. What strategies are used to resolve contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) analysis : Systematic variation of substituents (e.g., aryl vs. alkyl groups) to identify critical pharmacophores . For instance, meta-nitro substituents may enhance antifungal activity, while para-methyl groups reduce cytotoxicity .
- Orthogonal assays : Cross-validate results using multiple models (e.g., in vitro enzyme inhibition + in vivo toxicity profiling) .
- Computational modeling : Molecular docking to predict binding affinities (e.g., interactions with PD-1 or TMV coat proteins) .
- Metabolomic profiling : GC-MS to identify off-target effects (e.g., fatty acid accumulation in nematicidal studies) .
Q. How do structural modifications influence the mechanism of action in anticancer applications?
- Hydrogen bonding : The -NH group in hydrazones forms bonds with biological targets (e.g., Arg 929 in kinases), enhancing selectivity .
- Electron-withdrawing groups : Nitro or halide substituents increase electrophilicity, promoting DNA intercalation or topoisomerase inhibition .
- Hybrid derivatives : Combining 2-pyrrolidinone with natural products (e.g., indole or curcumin) improves bioavailability and multi-target engagement .
- pH sensitivity : Hydrazone bonds cleave in acidic tumor microenvironments, enabling targeted drug release .
Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in hydrazone derivatives?
- Stepwise substitution : Systematically replace functional groups (e.g., -OCH₃ → -NO₂) to isolate electronic/steric effects .
- Bioisosteric replacement : Swap heterocycles (e.g., pyridine → pyrimidine) to assess scaffold flexibility .
- Chiral resolution : Separate enantiomers (e.g., via HPLC) to study stereochemical impacts on activity .
- Dose-response profiling : Use IC₅₀/EC₅₀ values to quantify potency gradients across derivatives .
Q. How can researchers address stability challenges in hydrazone-based compounds during storage or biological assays?
- Lyophilization : Freeze-drying hydrazones in inert atmospheres prevents hydrolysis .
- Chelation : Metal complexes (e.g., Zn²⁺) stabilize hydrazone bonds and enhance photostability .
- Protective groups : Acetylation of -NH groups reduces oxidative degradation .
- Formulation studies : Encapsulation in liposomes or cyclodextrins improves aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
